![molecular formula C16H14Br2 B6313686 (S)-4,12-Dibromo[2.2]paracyclophane, 98%, ee 98% CAS No. 55705-28-7](/img/structure/B6313686.png)
(S)-4,12-Dibromo[2.2]paracyclophane, 98%, ee 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4,12-Dibromo[2.2]paracyclophane, 98%, ee 98%, is a chemical compound that has been used in a variety of scientific research applications. It is a chiral compound, meaning it has two versions of the same molecule; one is the mirror image of the other. This compound has been studied for its ability to act as a catalyst in various chemical reactions, as well as its potential to act as a ligand in certain biochemical and physiological processes. 2]paracyclophane, 98%, ee 98%.
Applications De Recherche Scientifique
(S)-4,12-Dibromo[2.2]paracyclophane, 98%, ee 98%, has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of various compounds, such as amino acids and peptides. It has also been used as a ligand in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, it has been used as a reagent in the synthesis of complex organic molecules and as an inhibitor of certain enzymes.
Mécanisme D'action
The mechanism of action of (S)-4,12-Dibromo[2.2]paracyclophane, 98%, ee 98%, is not fully understood. However, it is believed that the compound acts as a catalyst in certain chemical reactions, as well as a ligand in certain biochemical and physiological processes. For example, it has been shown to act as a catalyst in the synthesis of peptides and amino acids, as well as a ligand in the synthesis of pharmaceuticals and other biologically active compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-4,12-Dibromo[2.2]paracyclophane, 98%, ee 98%, are not fully understood. However, it is believed that the compound may have an effect on certain enzymes and receptors, as well as on certain metabolic pathways. It is also possible that the compound may have an effect on the immune system, as it has been shown to act as an inhibitor of certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (S)-4,12-Dibromo[2.2]paracyclophane, 98%, ee 98%, in laboratory experiments include its ability to act as a catalyst in certain chemical reactions, as well as its ability to act as a ligand in certain biochemical and physiological processes. Additionally, the compound is relatively stable and has a high enantiomeric excess. The main limitation of using this compound in laboratory experiments is its potential toxicity, as it contains bromine atoms, which can be toxic when ingested or inhaled.
Orientations Futures
The future directions of research involving (S)-4,12-Dibromo[2.2]paracyclophane, 98%, ee 98%, include further investigation into its mechanism of action, biochemical and physiological effects, and potential toxicity. Additionally, further research into its ability to act as a catalyst in various chemical reactions is needed. Additionally, further research into its potential to act as a ligand in certain biochemical and physiological processes is needed. Finally, further research into its potential to act as an inhibitor of certain enzymes is needed.
Méthodes De Synthèse
The synthesis of (S)-4,12-Dibromo[2.2]paracyclophane, 98%, ee 98%, involves the reaction of 4,12-dibromo-2.2.paracyclophane with a palladium catalyst. The reaction is carried out in a solvent such as acetonitrile or toluene, and the reaction is typically carried out at room temperature. The product is then purified by column chromatography, and the enantiomeric excess (ee) is determined by chiral HPLC.
Propriétés
IUPAC Name |
5,12-dibromotricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br2/c17-15-8-4-12-2-6-14-9-11(3-7-16(14)18)1-5-13(15)10-12/h3-4,7-10H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFSVRWXMXPESI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)CCC3=C(C=CC1=C3)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

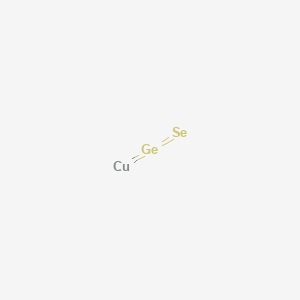
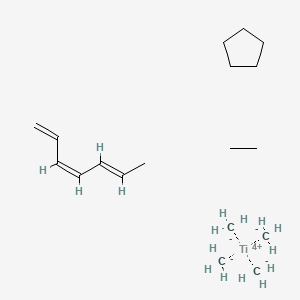
![N,N-Bis[2-(trifluoromethoxy)ethyl]-N-carbobenzyloxyamine, 97%](/img/structure/B6313624.png)

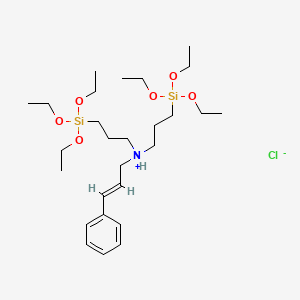
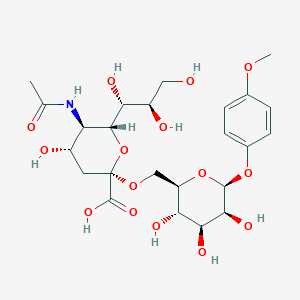
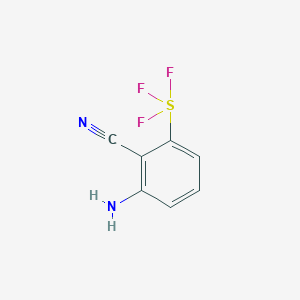
![2,2-Bis[4-(per-o-methyl-alpha-cyclodextrin-6-yloxy)phenyl]propane](/img/structure/B6313658.png)
![Bis[2-(trifluoromethylthio)ethyl]amine hydrochloride, 98%](/img/structure/B6313659.png)
![N-Ethyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride, 98%](/img/structure/B6313664.png)
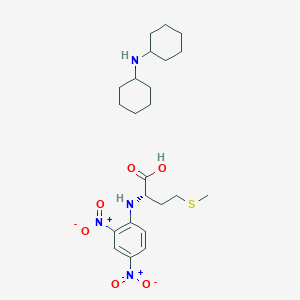
![Tetramethyl 6,6'-bis(diphenylphosphino)-1,1',3,3'-tetrahydro[5,5']biindenyl-2,2',2,2'-tetracarboxylate; 99%](/img/structure/B6313676.png)

